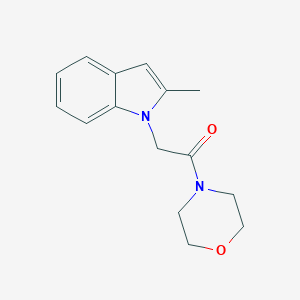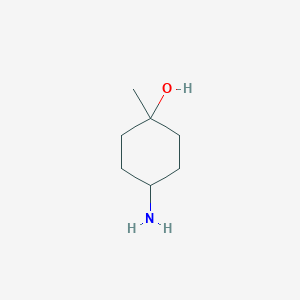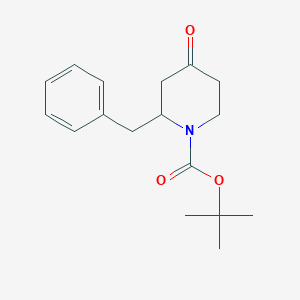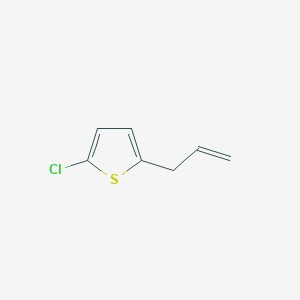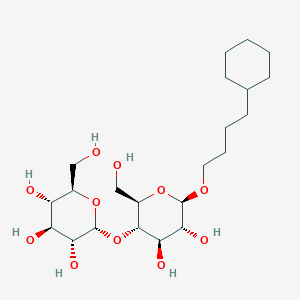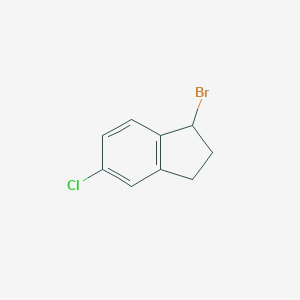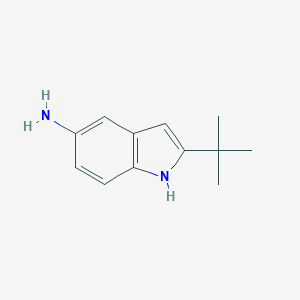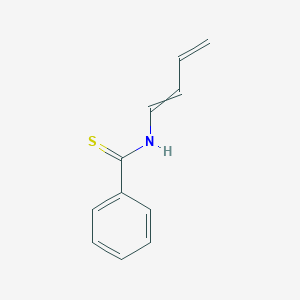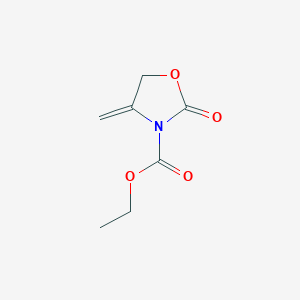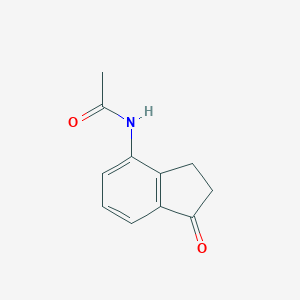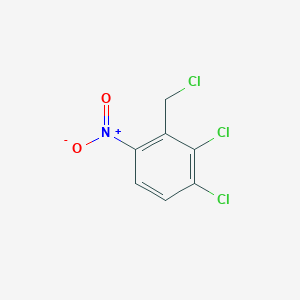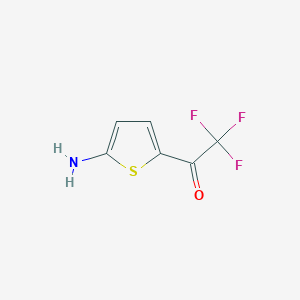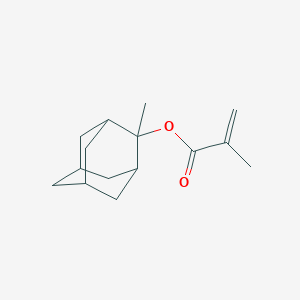
2-Methyl-2-adamantyl methacrylate
Overview
Description
2-Methyl-2-adamantyl methacrylate is a chemical compound with the molecular formula C15H22O2. It is a methacrylate ester derived from adamantane, a highly stable and rigid hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
2-Methyl-2-adamantyl methacrylate is a monomer that can be used to make polymers . The primary targets of this compound are hydroxyl groups, with which it reacts to form ester linkages .
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming ester linkages . This reaction is a key step in the process of polymerization, which leads to the formation of high molecular weight polymers .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
The primary result of the action of this compound is the formation of high molecular weight polymers . These polymers have potential applications in various fields, including the creation of new materials based on natural and synthetic nanodiamonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, impurities may affect the polymerization kinetics of this molecule and must be removed before use . Additionally, as this compound is hydrophobic, it can only be patterned using a sublimable process .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules in the process of polymerization . The nature of these interactions is largely dependent on the specific conditions of the reaction, such as temperature and pH.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-adamantyl methacrylate is primarily through its ability to polymerize rapidly and form high molecular weight polymers This process involves binding interactions with biomolecules and can lead to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantyl methacrylate can be synthesized through a reaction involving 2-methyladamantanol and vinyl methacrylate. The process typically involves the following steps:
Reaction Setup: Add n-heptane to a four-necked flask equipped with a stirring paddle, condenser tube, and thermometer.
Reactant Addition: Introduce 2-methyladamantanol and a polymerization inhibitor such as tetrachlorobenzoquinone to the system.
pH Adjustment: Add a basic ion exchange resin to adjust the pH to 7-8.
Cooling: Cool the reaction mixture to -13°C.
Vinyl Methacrylate Addition: Slowly add vinyl methacrylate dropwise to the reaction system.
Reaction Monitoring: Maintain the reaction for several hours, monitoring the progress and taking samples for detection.
Phase Separation: After the reaction is complete, add water to the system, stir, and extract the phases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-adamantyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize rapidly to form high molecular weight polymers.
Esterification: Reacts with hydroxyl groups to form ester linkages.
Self-Assembly: Exhibits the ability to self-assemble, making it a supramolecular material.
Common Reagents and Conditions:
Polymerization: Typically involves radical initiators and controlled temperature conditions.
Esterification: Requires the presence of hydroxyl-containing compounds and appropriate catalysts.
Self-Assembly: Conditions depend on the specific application and desired supramolecular structure.
Major Products Formed:
Polymers: High molecular weight polymers with specific properties.
Esters: Various ester derivatives depending on the reactants used.
Supramolecular Structures: Complex assemblies with unique properties.
Scientific Research Applications
2-Methyl-2-adamantyl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of photoresist polymers for lithography, particularly in semiconductor manufacturing.
Medicine: Investigated for its use in creating medical devices and implants due to its stability and biocompatibility.
Comparison with Similar Compounds
- 2-Ethyl-2-adamantyl methacrylate
- 3-Hydroxy-1-adamantyl methacrylate
- α-Gamma-butyrolactone methacrylate
Comparison: 2-Methyl-2-adamantyl methacrylate is unique due to its high reactivity and ability to form high molecular weight polymers rapidly. Compared to similar compounds, it offers better stability and resistance to environmental factors, making it more suitable for applications requiring durability and longevity .
Properties
IUPAC Name |
(2-methyl-2-adamantyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYDISGSYGFRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
181020-29-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181020-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431592 | |
| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177080-67-0 | |
| Record name | 2-Methyl-2-adamantyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177080-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methacryloyloxy-2-methyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
